N,N-diethyl-1-({2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine-3-carboxamide
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Overview
Description
N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a nitrobenzene sulfonyl group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include piperidine derivatives, nitrobenzene sulfonyl chlorides, and methoxyphenyl hydrazones. The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts or solvents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE: shares structural similarities with other piperidine derivatives and nitrobenzene sulfonyl compounds.
N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of N,N-DIETHYL-1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE-3-CARBOXAMIDE lies in its potential to exhibit distinct chemical and biological properties compared to other similar compounds. This makes it a valuable subject of study for researchers in various fields.
Properties
Molecular Formula |
C24H31N5O6S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N,N-diethyl-1-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-nitrophenyl]sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H31N5O6S/c1-4-27(5-2)24(30)19-7-6-14-28(17-19)36(33,34)23-15-20(29(31)32)10-13-22(23)26-25-16-18-8-11-21(35-3)12-9-18/h8-13,15-16,19,26H,4-7,14,17H2,1-3H3/b25-16+ |
InChI Key |
DFERTZLBFWSHOV-PCLIKHOPSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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